![molecular formula C31H34O10 B1204284 (3R)-3,8-dihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1204284.png)
(3R)-3,8-dihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
100-1 is an angucycline.
Scientific Research Applications
Structural Analysis and Dimer Formation
- Lasalocid Sodium Salts : Studies on lasalocid sodium salts, which are structurally related to the compound , provide insights into their crystal structures. These compounds form dimers with different configurations and involve coordination with sodium ions, demonstrating complex molecular interactions and dimer formations in similar compounds (Shui & Eggleston, 1995).
Reaction Pathways and Compound Synthesis
Reaction of Dihydroxy-Oxoalka-Dienoic Acid Esters : Research into the reaction pathways of related dihydroxy-oxoalka-dienoates with anthranilic acid hydrazide reveals the formation of complex organic compounds. This demonstrates the potential for synthesizing diverse molecular structures starting from similar compounds (Mukovoz et al., 2016).
Synthesis of Stereodivergent Disaccharide Mimetics : Using dipyranones, related to the compound , researchers developed efficient methods for synthesizing stereoisomeric disaccharide analogues. This highlights the compound's potential as a template for synthesizing complex carbohydrates (Harding et al., 2003).
Potential Biological Activity
Cytotoxicity of Polyketide Spiroketals : A study on polyketide spiroketals, structurally related to the compound, shows their potential in inhibiting cancer cell growth. This suggests the compound could have similar biological activities or could be a precursor in synthesizing biologically active molecules (Meilert et al., 2004).
Synthesis of Tetrangulol and Its Derivatives : Research into the synthesis of hydroxybenz[a]anthracene-quinones, closely related to the compound, provides insights into its potential synthesis and derivatives. These compounds are of interest due to their structural complexity and potential biological activities (Brown & Thomson, 1976).
Synthesis of C-alpha-Galactosides of Carbapentopyranoses : The study on the synthesis of carbapentopyranoses shows the potential application of similar compounds in synthesizing complex carbohydrates, relevant in medicinal chemistry and drug discovery (Cossy et al., 1995).
Chemical Synthesis Techniques
- Asymmetric Synthesis of Long-Chain Polyols : The synthesis of long-chain polyols using methods related to the compound's structure illustrates the potential for creating complex molecules, which could be applicable in various fields of organic and medicinal chemistry (Schwenter & Vogel, 2000).
Metabolic Activation and Transformation
- Malignant Transformation of Mouse Fibroblasts : A study investigating the metabolic activation of polycyclic hydrocarbons, closely related to the compound, highlights its potential role in biological systems, such as inducing cellular changes (Marquardt et al., 1976).
Properties
Molecular Formula |
C31H34O10 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(3R)-3,8-dihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C31H34O10/c1-13-19(32)8-9-23(40-13)41-22-10-21(39-14(2)27(22)34)16-6-7-18-26(28(16)35)30(37)17-5-4-15-11-31(3,38)12-20(33)24(15)25(17)29(18)36/h4-7,13-14,19,21-23,27,32,34-35,38H,8-12H2,1-3H3/t13-,14+,19-,21+,22+,23-,27+,31+/m0/s1 |
InChI Key |
UHODELBZXFLXFX-UXUTXJLASA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O |
SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1204211.png)



![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)

![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)



